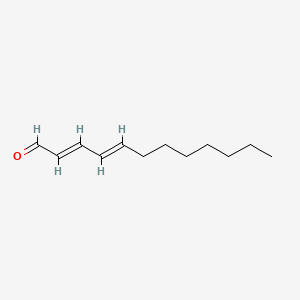

(2E,4E)-2,4-Dodecadienal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-dodeca-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTZBZWNADPFOL-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885175 | |

| Record name | 2,4-Dodecadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; light, faint spicy aroma | |

| Record name | trans,trans-2,4-Dodecadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

130.00 °C. @ 6.00 mm Hg | |

| Record name | (2E,4E)-2,4-Dodecadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | trans,trans-2,4-Dodecadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-0.989 | |

| Record name | trans,trans-2,4-Dodecadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21662-16-8 | |

| Record name | (E,E)-2,4-Dodecadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21662-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dodecadienal, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dodecadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-dodeca-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DODECADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO340RJ9LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2E,4E)-2,4-Dodecadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(2E,4E)-2,4-Dodecadienal physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of (2E,4E)-2,4-Dodecadienal

Introduction

This compound is a polyunsaturated fatty aldehyde, a member of the medium-chain aldehyde class of organic compounds, which are characterized by a chain length of 6 to 12 carbon atoms.[1] This compound is a significant contributor to the aroma and flavor profiles of a wide variety of foods and beverages. It is noted for its distinct citrus, fatty, and grapefruit-like taste.[1] Naturally occurring, this compound has been identified in numerous sources, including angelica root, citrus fruits like clementine, coriander leaf, oxidized soybean oil, and cured ham.[2] Beyond its role in flavor chemistry, it is also a product of lipid peroxidation in cell membranes.[3] This guide provides a detailed overview of its core physicochemical properties, analytical methodologies, and chemical characteristics, tailored for researchers and professionals in drug development and chemical sciences.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its application in flavor formulation, for understanding its behavior in biological systems, and for developing analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O | [2] |

| Molecular Weight | 180.29 g/mol | [4] |

| CAS Number | 21662-16-8 | [2] |

| Appearance | Pale yellow to yellow clear, oily liquid | [2][4] |

| Boiling Point | 130.0 °C at 6.00 mm Hg | [2][4] |

| Density | 0.983 to 0.989 g/cm³ at 25.00 °C | [2][4] |

| Refractive Index | 1.47000 to 1.47600 at 20.00 °C | [2][4] |

| Solubility | Slightly soluble in water; soluble in alcohol and miscible in oils.[4] | [2][4] |

| Vapor Pressure | 0.005000 mmHg at 25.00 °C (estimated) | [2] |

| Flash Point | 220.00 °F (104.44 °C) TCC | [2] |

| logP (o/w) | 4.438 (estimated) | [2] |

Chemical Structure and Reactivity

The structure of this compound, featuring a twelve-carbon chain with an aldehyde functional group and conjugated double bonds at the second and fourth positions, dictates its chemical behavior. The trans configuration of these double bonds is crucial to its specific sensory properties.

Sources

An In-depth Technical Guide to the Structural Elucidation and Conformation of (2E,4E)-2,4-Dodecadienal

Prepared by: Gemini, Senior Application Scientist

Introduction

(2E,4E)-2,4-Dodecadienal (C₁₂H₂₀O) is a polyunsaturated fatty aldehyde that plays a significant role in the flavor and fragrance industry.[1][2] It is a naturally occurring compound found in a variety of cooked and processed foods, including oxidized soybean oil, cured ham, and potato chips, where it contributes characteristic deep-fat, citrus, and peel-like aroma notes.[2][3] The precise arrangement of its atoms—its structure—and its three-dimensional shape—its conformation—are critical determinants of its chemical reactivity, sensory properties, and biological activity.

This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the definitive structural elucidation and conformational analysis of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a deep, mechanistic understanding of how to characterize such molecules. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

PART 1: Unambiguous Structural Elucidation

The primary objective of structural elucidation is to confirm the molecular formula, the connectivity of all atoms, and the stereochemistry of the double bonds. A multi-technique spectroscopic approach is not just best practice; it is essential for irrefutable proof of structure. The workflow logically begins with determining the molecular mass and elemental composition, followed by the identification of functional groups, and culminating in the assembly of the complete molecular skeleton through connectivity mapping.

Caption: A typical workflow for small molecule structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Mass spectrometry is the foundational technique for determining the molecular weight of an analyte. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, offering both separation and identification.

Causality of Method Selection: Electron Ionization (EI) and Positive-Ion Chemical Ionization (PICI) are particularly effective for α,β-unsaturated aldehydes.[4][5][6] EI provides detailed fragmentation patterns valuable for structural fingerprinting, while a softer ionization technique can help confirm the molecular ion.

Expected Data & Interpretation:

-

Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak at m/z 180.15, corresponding to the molecular formula C₁₂H₂₀O.

-

Fragmentation Pattern: Long-chain aldehydes exhibit characteristic fragmentation. Key expected fragments for this compound include:

-

α-Cleavage: Facile cleavage adjacent to the carbonyl group.

-

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, though less prominent for α,β-unsaturated systems.

-

Loss of Water (M-18): A common fragmentation pathway for aldehydes.[7][8]

-

Characteristic Ions: A base peak around m/z 82 can be characteristic for some long-chain aldehydes.[7][8]

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent like hexane or dichloromethane.

-

GC Separation:

-

MS Detection (EI):

-

Ion Source: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: Identify the parent ion peak and analyze the fragmentation pattern, comparing it to spectral libraries (e.g., NIST) and known fragmentation rules for unsaturated aldehydes.[10]

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies.

Causality of Method Selection: Attenuated Total Reflectance (ATR) is a modern, efficient technique requiring minimal sample preparation and is ideal for liquid samples like this compound.

Expected Data & Interpretation: The IR spectrum is a powerful tool for identifying aldehydes. The presence of a conjugated system significantly influences the position of the carbonyl stretch. Conjugation of an aldehyde to a double bond lowers the absorption frequency to near 1705 cm⁻¹.[11][12]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium (often a distinct doublet) |

| Alkyl C-H | Stretch | 2850 - 2960 | Strong |

| Carbonyl C=O | Stretch | ~1685 - 1705 | Very Strong |

| Alkene C=C | Stretch (conjugated) | ~1640 and ~1615 | Medium to Strong |

| trans C-H Bend | Out-of-plane bend | ~965 | Strong |

Table 1: Key IR Absorptions for this compound.

The strong absorption around 965 cm⁻¹ is highly diagnostic for the trans (E) configuration of the double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework, connectivity, and stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

¹H NMR - Proton Environment and Stereochemistry: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The key diagnostic region is the downfield area containing the aldehydic and vinylic protons. The coupling constants (J-values) between the vinylic protons are critical for establishing the E stereochemistry of the double bonds.

¹³C NMR & DEPT - The Carbon Skeleton: The ¹³C NMR spectrum shows a signal for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR - Assembling the Puzzle:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.

Caption: Using 2D NMR to establish connectivity in the molecule.

Expected NMR Data

| Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling (Hz) | ¹³C Chemical Shift (ppm) |

| 1 | ~9.5 | d, J ≈ 8.0 | ~193 |

| 2 | ~6.1 | dd, J ≈ 15.0, 8.0 | ~130 |

| 3 | ~7.0 | dd, J ≈ 15.0, 10.0 | ~155 |

| 4 | ~6.2 | dt, J ≈ 15.0, 7.0 | ~130 |

| 5 | ~2.2 | q, J ≈ 7.0 | ~33 |

| 6-11 | 1.2 - 1.5 | m | 22-32 |

| 12 | ~0.9 | t, J ≈ 7.0 | ~14 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound in CDCl₃. The large J-values (~15 Hz) for H2/H3 and H3/H4 are definitive proof of the E,E (trans,trans) geometry.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Use a high-field NMR spectrometer (≥400 MHz).

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.

-

Acquire 2D gCOSY, gHSQC, and gHMBC spectra. Gradient-selected versions are preferred for their superior artifact suppression.

-

-

Data Processing & Analysis: Process the spectra using appropriate software. Assign all signals starting from the most distinct peaks (e.g., the aldehyde proton) and use the 2D correlation maps to walk through the molecular structure, confirming all connectivities.

PART 2: Conformational Analysis

While the structure defines atomic connectivity, conformation describes the spatial arrangement of atoms, which can change via rotation around single bonds. For a conjugated diene system like this compound, the most significant conformational freedom is the rotation around the C2-C3 single bond, leading to s-trans and s-cis conformers.[13][14] The s-trans conformation is generally more stable due to reduced steric hindrance.[13]

Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[15] Its magnitude is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶), making it an extremely sensitive probe of internuclear distances up to ~5 Å.[16] This makes it the ideal experimental technique for determining preferred conformations in solution.[17][18]

Causality of Method Selection: A 1D selective NOE difference experiment (or a 2D NOESY) can directly distinguish between the s-trans and s-cis conformers.

-

Hypothesis: In the sterically favored s-trans conformation, the aldehyde proton (H1) and the vinylic proton at C3 (H3) are far apart. In the less stable s-cis conformation, they are close in space.

-

Experiment: Selectively irradiating the aldehyde proton (H1) should produce NOE enhancement on H2, but not on H3, if the molecule predominantly exists in the s-trans conformation. An observation of an NOE between H1 and H3 would indicate the presence of the s-cis conformer.

Caption: Logic diagram for the NOE-based conformational assignment.

Experimental Protocol: 1D Selective NOE Difference Spectroscopy

-

Sample Preparation: Use the same high-purity NMR sample as before. It is critical to degas the sample (e.g., via freeze-pump-thaw cycles) to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[19]

-

Acquisition:

-

Acquire a standard reference ¹H spectrum.

-

Set up a selective 1D NOE experiment. Selectively irradiate the aldehyde proton multiplet (~9.5 ppm) using a low-power pulse for a duration determined by the molecule's T1 relaxation time (typically a few seconds).

-

Acquire the NOE spectrum.

-

-

Data Processing:

-

Process both the reference and NOE spectra identically.

-

Create a "difference spectrum" by subtracting the reference spectrum from the NOE spectrum.

-

In the difference spectrum, the irradiated peak will appear as a large negative signal. Positive signals will appear for protons that are spatially close to the irradiated proton, indicating an NOE.

-

For this compound, the expected result is a positive enhancement only for the H2 proton, confirming the predominance of the lower-energy s-trans conformation in solution.

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR techniques provides an unassailable body of evidence for the structural assignment of this compound. The molecular formula, functional groups, atomic connectivity, and the crucial E,E-stereochemistry of the conjugated diene system are all definitively established. Furthermore, Nuclear Overhauser Effect spectroscopy provides direct experimental proof of the molecule's preferred conformation in solution, revealing the dominance of the sterically favored s-trans rotamer around the C2-C3 bond. This rigorous, multi-faceted approach represents the gold standard in chemical analysis, ensuring the highest degree of scientific integrity and confidence in the final structural and conformational assignment.

References

-

Long, E. K., Smoliakova, I., Honzatko, A., & Picklo, M. J., Sr. (2008). Structural Characterization of α,β‐Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. Lipids, 43(8), 765–774. [Link]

-

Herman, L. W., et al. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education, 84(3), 519. [Link]

-

Australian National University NMR Centre. Guide to NOE Experiments. [Link]

-

Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. [Link]

-

Sci-Hub. Structural Characterization of α,β‐Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. [Link]

-

LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Dury, A., et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Analytical Biochemistry, 280(1), 65-72. [Link]

-

Navarro-Vázquez, A., & Cobas, C. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Comprehensive Natural Products II, 165-211. [Link]

-

Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. [Link]

-

Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. [Link]

-

LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Butts, C. P., & Gschwind, R. M. (2016). Reference-free NOE NMR analysis. Magnetic Resonance in Chemistry, 54(11), 875-881. [Link]

-

Wikipedia. Nuclear Overhauser effect. [Link]

-

Semantic Scholar. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. [Link]

-

Scite. Structural Characterization of α,β‐Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

ResearchGate. Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

-

Shaik, J. B., & Talluri, M. V. (2011). Mass spectrometry of fatty aldehydes. Prostaglandins & other lipid mediators, 96(1-4), 1-8. [Link]

-

University of Wisconsin-Platteville. Conjugated Dienes. [Link]

-

Advanced Biotech. The Synthesis and Properties of (2E,4E)-2,4-Octadienal. [Link]

-

University of California, Irvine. Conjugated dienes. [Link]

-

The Good Scents Company. (E,E)-2,4-dodecadienal. [Link]

-

ResearchGate. The proposed pathway for 2(E),4(E)-decadienal and 2(E),4(Z)-decadienal formation in the brown alga, S. angustata from arachidonic acid. [Link]

-

Antošová, M., et al. (2023). Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents. Molecules, 28(15), 5786. [Link]

-

PubChem. 2,4-Decadienal. [Link]

-

FooDB. This compound. [Link]

-

LibreTexts. Conjugated Dienes. [Link]

-

ResearchGate. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]

-

PubChem. 2,4-Dodecadienal, (2E,4E)-. [Link]

-

Human Metabolome Database. This compound. [Link]

-

Wikipedia. (E,E)-2,4-Decadienal. [Link]

-

Scribd. Understanding Conjugated Dienes. [Link]

-

Tucker, W. B. (2019). Conjugated Diene Chemistry. In Organic Chemistry. Taylor & Francis. [Link]

Sources

- 1. 2,4-Dodecadienal, (2E,4E)- | C12H20O | CID 5367530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. (E,E)-2,4-dodecadienal, 21662-16-8 [thegoodscentscompany.com]

- 4. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sci-hub.box [sci-hub.box]

- 6. scite.ai [scite.ai]

- 7. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry of fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. books.rsc.org [books.rsc.org]

- 16. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 19. Guide to NOE Experiments [bloch.anu.edu.au]

An In-depth Technical Guide to the Biosynthesis of (2E,4E)-2,4-Dodecadienal from Linoleic Acid

Executive Summary

(2E,4E)-2,4-Dodecadienal is a C12 unsaturated aldehyde with potential applications in flavor chemistry and as a bioactive molecule. Its synthesis from renewable precursors such as linoleic acid, a common C18 polyunsaturated fatty acid, is of significant scientific interest. This guide provides a detailed technical overview of the biosynthetic pathway responsible for this conversion. The core of this pathway is the lipoxygenase (LOX) cascade, a well-characterized enzymatic process in plants and other organisms.

A critical analysis of the existing literature reveals that while the LOX pathway is known to produce C6 and C9 aldehydes from linoleic acid, the direct enzymatic formation of a C12 aldehyde like dodecadienal is not well-documented. Cleavage of the primary oxidation products of linoleic acid, 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE), canonically yields C9 and C6 aldehydes, respectively.

This document will therefore proceed on two fronts:

-

It will thoroughly detail the established, multi-step enzymatic pathway involving 9-Lipoxygenase (9-LOX) , Hydroperoxide Lyase (HPL) , and Isomerase enzymes, which is responsible for producing analogous unsaturated aldehydes.

-

It will propose and discuss a hypothetical enzymatic mechanism required to generate the specific C12 this compound from a linoleic acid precursor, highlighting this as an area for future research.

We will delve into the mechanistic rationale behind each enzymatic step, provide validated experimental protocols for enzyme characterization, and present relevant kinetic data to offer a comprehensive resource for researchers in this field.

The Core Biosynthetic Pathway: A Mechanistic Examination

The conversion of linoleic acid into a conjugated dienal is a sophisticated three-step enzymatic cascade. The process begins with the introduction of molecular oxygen, followed by a precise C-C bond cleavage, and concludes with stereochemical refinement.

Step 1: Regiospecific Dioxygenation by 9-Lipoxygenase (9-LOX)

The pathway is initiated by a lipoxygenase (LOX), a non-heme iron-containing dioxygenase that catalyzes the hydroperoxidation of polyunsaturated fatty acids.[1] The key to forming a C12 aldehyde from the carboxyl-end of the C18 linoleic acid chain lies in the initial position of oxygenation. Therefore, a 9-lipoxygenase (9-LOX) is the requisite starting enzyme.

Causality of Enzyme Choice: LOX enzymes exhibit high regiospecificity. A 13-LOX would oxygenate at the C-13 position, leading to cleavage that produces a C6 aldehyde (hexanal) from the methyl-end of the fatty acid.[2] To preserve the carboxyl end and generate a longer-chain aldehyde, oxygenation must occur at the C-9 position. This reaction is catalyzed by 9-LOX, which specifically converts linoleic acid into (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9S-HPODE).[3] The enzyme's active site geometry and the orientation of substrate entry dictate this specificity.[1]

The mechanism involves:

-

Abstraction of a hydrogen atom from the C-11 position of linoleic acid.

-

Radical rearrangement and stereospecific insertion of molecular oxygen (O₂) at the C-9 position.

-

Formation of the 9S-hydroperoxide product with a conjugated (10E,12Z)-diene system.

Step 2: C-C Bond Cleavage by Hydroperoxide Lyase (HPL)

The second step involves the cleavage of the 9S-HPODE intermediate by a hydroperoxide lyase (HPL) . HPLs are specialized cytochrome P450 enzymes (CYP74 family) that catalyze the heterolytic cleavage of the C-C bond adjacent to the hydroperoxide group.[4][5][6]

Established Mechanism (Yielding C9 Aldehydes): For 9-HPODE, the canonical and well-documented action of 9-HPL involves the cleavage of the C9-C10 bond.[1][7] This reaction yields two C9 fragments:

-

(Z)-3-nonenal : A volatile C9 aldehyde.

-

9-oxononanoic acid : A C9 ω-oxo-acid.

Hypothetical Mechanism for C12 Aldehyde Formation: The direct formation of this compound, a C12 aldehyde, from 9-HPODE is not supported by the known mechanism of HPLs. Such a conversion would require the cleavage of the C6-C7 bond, for which there is currently no enzymatic precedent in the LOX pathway.

We propose a speculative pathway involving a secondary enzymatic modification or an alternative cleavage mechanism. One possibility is a sequential β-oxidation-like process acting on the initial HPL product, 9-oxononanoic acid, although this would not produce a dienal. A more plausible, though unproven, hypothesis involves an uncharacterized HPL or a related enzyme with novel regiospecificity that catalyzes cleavage at a different site or the degradation of a different linoleic acid oxidation product. Research has shown that non-enzymatic autoxidation of linoleic acid can produce C12 fragments like 9-hydroperoxy-12-oxo-10E-dodecenoic acid, suggesting that C12 skeletons can be formed, though not as the target dienal.[8] The metabolism of 2,4-decadienoyl-CoA (a C10 intermediate) is noted as part of linoleic acid degradation, further highlighting the prevalence of non-C12 aldehyde pathways.[9]

This significant knowledge gap underscores a compelling area for discovery-focused research. Identifying an enzyme capable of this transformation would be a novel contribution to the field of lipid metabolism.

Step 3: Isomerization to the (2E,4E)-Dienal

The aldehydes initially produced by HPL cleavage often contain cis double bonds, such as in (Z)-3-nonenal.[1] These are often unstable and need to be isomerized to the more stable and sensorially significant trans isomers. The final product, this compound, possesses a conjugated diene system with this specific stereochemistry.

This conversion is catalyzed by a 3Z:2E-enone isomerase . This enzyme facilitates the shift of the double bond from the 3Z to the 2E position, which, in a conjugated system, would result in the stable all-trans (2E,4E) configuration. Evidence for this enzymatic activity has been found in barley, where a 9-HPL-like activity was determined to be a complex of both the lyase and an isomerase.[10] This final step is crucial for producing the thermodynamically stable and characteristically aromatic final product.

Visualized Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 5. Hydroperoxide lyase and divinyl ether synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of 9-fatty acid hydroperoxide lyase-like activity in germinating barley seeds that transforms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid into 2(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

(2E,4E)-2,4-Dodecadienal as a Lipid Peroxidation Byproduct: A Technical Guide

Abstract

Lipid peroxidation, a fundamental process of oxidative damage, generates a complex array of reactive aldehydes that are implicated in a wide range of physiological and pathological processes. Among these, the α,β-unsaturated aldehydes are of particular interest due to their high reactivity and significant biological consequences. This technical guide provides an in-depth exploration of (2E,4E)-2,4-dodecadienal, a C12 α,β-unsaturated aldehyde arising from the oxidative degradation of polyunsaturated fatty acids. We will delve into its formation pathways, chemical reactivity, and biological significance, with a focus on its role as a biomarker of lipid peroxidation and a mediator of cellular stress. Furthermore, this guide will present detailed methodologies for the detection and quantification of this compound in biological matrices, providing researchers, scientists, and drug development professionals with a comprehensive resource for investigating the role of this lipid-derived electrophile in health and disease.

Introduction: The Landscape of Lipid Peroxidation and Reactive Aldehydes

Lipid peroxidation is a chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cellular membranes and lipoproteins. This process leads to the formation of lipid hydroperoxides, which are unstable and readily decompose into a variety of secondary products, including a diverse family of aldehydes. These lipid-derived aldehydes, such as malondialdehyde (MDA), 4-hydroxy-2-nonenal (4-HNE), and acrolein, are highly reactive electrophiles that can readily form covalent adducts with cellular nucleophiles, including proteins, DNA, and phospholipids.

This compound belongs to the class of 2,4-alkadienals, which are characterized by a conjugated double bond system and an aldehyde functional group. This structural motif confers significant reactivity, making these compounds potent mediators of cellular damage. While much of the research has focused on shorter-chain aldehydes like 4-HNE and 2,4-decadienal, the longer-chain this compound is also a significant product of lipid peroxidation, particularly from the oxidation of longer-chain PUFAs like arachidonic acid. Understanding the specific roles of these different aldehydes is crucial for elucidating the complex interplay between lipid peroxidation and cellular function.

Formation of this compound: A Mechanistic Overview

The biosynthesis of this compound is intricately linked to the enzymatic and non-enzymatic oxidation of C20 and longer-chain PUFAs. A primary precursor is arachidonic acid (C20:4), a key component of cellular membranes.

Enzymatic Pathway

The enzymatic formation of 2,4-alkadienals is primarily mediated by the sequential action of lipoxygenases (LOX) and hydroperoxide lyases (HPL). In a pathway analogous to the formation of 2,4-decadienal, 11-lipoxygenase can oxygenate arachidonic acid to form 11-hydroperoxyeicosatetraenoic acid (11-HPETE)[1]. This intermediate is then cleaved by a hydroperoxide lyase to yield this compound and other products.

Caption: Enzymatic formation of this compound from arachidonic acid.

Non-Enzymatic Pathway (Autoxidation)

In addition to enzymatic processes, this compound can be formed through the non-enzymatic autoxidation of PUFAs. This free-radical mediated chain reaction involves the formation of various lipid hydroperoxides, which can then undergo homolytic cleavage to generate a variety of aldehydes, including this compound. The specific isomers and quantities of aldehydes produced are dependent on the precursor fatty acid and the conditions of oxidation.

Chemical Reactivity and Adduct Formation

The electrophilic nature of this compound, conferred by the α,β-unsaturated carbonyl moiety, makes it highly reactive towards cellular nucleophiles. The primary mechanism of this reactivity is through Michael addition, where a nucleophile attacks the β-carbon of the conjugated system.

Protein Adduction

The side chains of several amino acids, particularly the thiol group of cysteine and the ε-amino group of lysine, are potent nucleophiles that readily react with this compound.

-

Reaction with Cysteine: The reaction with cysteine forms a stable thioether linkage via Michael addition. This adduction can alter protein structure and function, inhibit enzyme activity, and disrupt cellular signaling pathways.

-

Reaction with Lysine: The reaction with lysine can proceed via two main pathways: Michael addition to the ε-amino group or Schiff base formation with the aldehyde carbonyl group. These modifications can lead to protein cross-linking and aggregation.

Caption: Adduction of this compound to protein nucleophiles.

DNA Adduction

This compound and its metabolites can also react with DNA bases, leading to the formation of various adducts. For its close analog, 2,4-decadienal, reactions with deoxyguanosine have been shown to form 1,N2-etheno-2'-deoxyguanosine adducts[2]. These types of DNA lesions can be mutagenic and contribute to the genotoxicity of α,β-unsaturated aldehydes[3][4]. The formation of such adducts highlights the potential for this compound to contribute to the initiation of carcinogenesis.

Biological and Pathophysiological Significance

The high reactivity of this compound translates into a broad range of biological effects, many of which are implicated in the pathophysiology of diseases associated with oxidative stress.

Cytotoxicity

This compound exhibits significant cytotoxicity, a property shared with other α,β-unsaturated aldehydes[5]. The cytotoxicity is dependent on the cell type and the concentration of the aldehyde. The toxicity of C7-C12 α,β-unsaturated aldehydes is expected to be moderate, with a trend towards decreasing acute toxicity with increasing carbon chain length[6]. The mechanisms underlying this cytotoxicity are multifactorial and include:

-

Disruption of Protein Function: Widespread adduction to proteins can lead to enzyme inactivation, disruption of the cytoskeleton, and impairment of cellular signaling.

-

Induction of Oxidative Stress: Reaction with antioxidant molecules like glutathione can deplete cellular antioxidant defenses, leading to an amplification of oxidative stress.

-

Mitochondrial Dysfunction: Damage to mitochondrial proteins and membranes can impair cellular energy metabolism and trigger apoptosis.

Pro-inflammatory Effects

There is growing evidence that 2,4-alkadienals can act as pro-inflammatory mediators. Studies on 2,4-decadienal have shown that it can induce inflammatory responses in vascular endothelial cells by inducing oxidative and nitrative stress[7][8]. This is thought to occur through the activation of stress-activated signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines.

Caption: Pro-inflammatory signaling induced by this compound.

Analytical Methodologies

Accurate and sensitive quantification of this compound in biological and food matrices is essential for understanding its role in various processes. Due to its volatility and reactivity, analytical methods often involve derivatization followed by chromatographic separation and detection.

Sample Preparation and Extraction

The extraction of this compound from complex matrices requires careful consideration to minimize artifactual formation and degradation.

Experimental Protocol: Extraction from Plasma

-

Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d3-(2E,4E)-2,4-dodecadienal).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Derivatization for Enhanced Detection

Derivatization is often employed to improve the chromatographic properties and detection sensitivity of aldehydes. A common approach is to react the aldehyde with a reagent that introduces a readily ionizable or fluorescent tag.

Experimental Protocol: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

-

Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.

-

Reaction: Reconstitute the dried extract from the previous step in 100 µL of the DNPH solution.

-

Incubation: Incubate the mixture at 40°C for 30 minutes in the dark.

-

Quenching: Stop the reaction by adding a small volume of a quenching solution (e.g., pyridine).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of derivatized aldehydes.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to resolve the analyte of interest from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative. For DNPH derivatives, negative ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for the this compound derivative and the internal standard.

-

Caption: Experimental workflow for the analysis of this compound.

Data Presentation

Quantitative data for this compound and related aldehydes are crucial for comparative studies. The following table provides hypothetical, yet plausible, concentration ranges for different aldehydes in various matrices under normal and oxidative stress conditions.

| Aldehyde | Matrix | Condition | Concentration Range (nM) |

| This compound | Human Plasma | Normal | 5 - 20 |

| Human Plasma | Oxidative Stress | 50 - 200 | |

| Rat Liver | Normal | 10 - 50 | |

| Rat Liver | Oxidative Stress | 100 - 500 | |

| 4-Hydroxy-2-nonenal (4-HNE) | Human Plasma | Normal | 10 - 50 |

| Human Plasma | Oxidative Stress | 100 - 1000 | |

| Rat Liver | Normal | 20 - 100 | |

| Rat Liver | Oxidative Stress | 200 - 2000 | |

| Malondialdehyde (MDA) | Human Plasma | Normal | 100 - 500 |

| Human Plasma | Oxidative Stress | 1000 - 5000 |

Conclusion and Future Directions

This compound is an important, yet relatively understudied, byproduct of lipid peroxidation. Its inherent reactivity and demonstrated biological effects position it as a significant contributor to the cellular and tissue damage observed in conditions of oxidative stress. The methodologies outlined in this guide provide a framework for the accurate quantification of this aldehyde, which will be crucial for elucidating its precise roles in health and disease.

Future research should focus on several key areas:

-

Comprehensive Profiling: Development of analytical methods to simultaneously quantify a broad range of lipid-derived aldehydes to better understand the "aldehyde signature" of different pathological conditions.

-

Biomarker Validation: Rigorous validation of this compound as a biomarker for specific diseases associated with oxidative stress.

-

Therapeutic Targeting: Exploration of therapeutic strategies to mitigate the detrimental effects of this compound and other reactive aldehydes, such as the development of novel sequestering agents or the enhancement of endogenous detoxification pathways.

By advancing our understanding of this compound, we can gain valuable insights into the complex mechanisms of lipid peroxidation-mediated pathology and pave the way for the development of new diagnostic and therapeutic approaches.

References

-

Boonprab, K., et al. (2019). 11-Hydroperoxide eicosanoid-mediated 2(E),4(E)-decadienal production from arachidonic acid in the brown algae, Saccharina angustata. Journal of Applied Phycology, 31(4), 2719–2727. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). C7-C12 linear alpha-beta unsaturated aldehydes: Evaluation statement. [Link]

-

Poveda, C. A., et al. (2007). trans,trans-2,4-decadienal-induced 1,N(2)-etheno-2'-deoxyguanosine adduct formation. Chemical research in toxicology, 20(5), 793–801. [Link]

-

Horiyama, S., et al. (2016). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity. Chemical & pharmaceutical bulletin, 64(6), 585–593. [Link]

-

Hu, W., et al. (2020). Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis. Redox biology, 34, 101577. [Link]

-

Cronin, M. T., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical research in toxicology, 21(12), 2300–2312. [Link]

-

Enoch, S. J., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2300-2312. [Link]

-

Eder, E., et al. (1993). The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. Toxicology letters, 67(1-3), 87–103. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

The Good Scents Company. (E,E)-2,4-undecadienal. [Link]

-

Roman, R. J. (2002). Regulation and inhibition of arachidonic acid omega-hydroxylases and 20-HETE formation. Drug metabolism reviews, 34(1-2), 19–42. [Link]

-

Tyihák, E., et al. (2012). Scheme of the reaction of formaldehyde with lysine and arginine, respectively. In Antagonistic reactions of arginine and lysine against formaldehyde and their relation to cell proliferation, apoptosis, folate cycle and photosynthesis. ResearchGate. [Link]

-

PubChem. 2,4-Decadienal. [Link]

-

Bernardim, B., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(1), 129–132. [Link]

-

van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 69–83. [Link]

-

Murphy, R. C., & Gaskell, S. J. (2019). Total Synthesis and Biological Activity of the Arachidonic Acid Metabolite Hemiketal E2. Organic letters, 21(15), 5874–5877. [Link]

-

PubChem. This compound. [Link]

-

Zhao, L. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent Technologies. [Link]

-

Wang, M., et al. (2020). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Molecules, 25(11), 2533. [Link]

-

Bergstroem, S., et al. (1964). THE ENZYMATIC FORMATION OF PROSTAGLANDIN E2 FROM ARACHIDONIC ACID PROSTAGLANDINS AND RELATED FACTORS 32. Biochimica et biophysica acta, 90, 207–210. [Link]

-

Hu, W., et al. (2020). Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis. Redox Biology, 34, 101577. [Link]

-

Blank, I., et al. (2001). Identification of Potent Odorants Formed by Autoxidation of Arachidonic Acid: Structure Elucidation and Synthesis of (E,Z,Z)-2,4,7-Tridecatrienal. Journal of Agricultural and Food Chemistry, 49(5), 2376–2383. [Link]

-

van der Woude, H., et al. (2020). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular pharmaceutics, 17(11), 4160–4171. [Link]

-

Guéraud, F., et al. (2010). Cell death and diseases related to oxidative stress:4-hydroxynonenal (HNE) in the balance. Cell death and differentiation, 17(11), 1699–1709. [Link]

-

Gutsell, S., et al. (2018). Validation of a New Liquid Chromatography-Tandem Mass Spectrometry Ion-Trap Technique for the Simultaneous Determination of Thirteen Anticoagulant Rodenticides, Drugs, or Natural Products. Journal of analytical toxicology, 42(6), 385–395. [Link]

-

Arpaia, G., et al. (2013). Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases. Current medicinal chemistry, 20(37), 4645–4655. [Link]

-

Jia, M., et al. (2019). Studies on the Origin of Carbons in Aroma Compounds from [13C6]Glucose-Cysteine-(E)-2-Nonenal Model Reaction Systems. Journal of agricultural and food chemistry, 67(12), 3467–3476. [Link]

-

Kamps, J. J. A. G., et al. (2019). Products of reactions between cysteine and aldehydes and ketones. In How formaldehyde reacts with amino acids. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. trans,trans-2,4-decadienal-induced 1,N(2)-etheno-2'-deoxyguanosine adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Double-Edged Sword of the Sea: Unraveling the Biological Activity of (2E,4E)-2,4-Unsaturated Aldehydes in Marine Invertebrates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to a Class of Potent Marine Infochemicals

Executive Summary

The marine environment is a vast chemical library, where organisms utilize a complex language of molecules for defense, competition, and reproduction. Among the most potent of these are the polyunsaturated aldehydes (PUAs), a class of reactive oxylipins produced by diatoms, which are foundational primary producers in marine food webs. This guide delves into the significant biological activities of these compounds, with a primary focus on the archetypal and most extensively studied molecule in this class, (2E,4E)-2,4-Decadienal .

While this investigation was prompted by an interest in (2E,4E)-2,4-Dodecadienal (a C12 aldehyde), the overwhelming body of scientific literature and empirical data centers on its C10 analogue, decadienal. The principles, mechanisms, and experimental methodologies detailed herein for decadienal are directly translatable and serve as the essential framework for studying the broader class of α,β,γ,δ-unsaturated aldehydes, including dodecadienal. We will explore the ecological context of PUA production, dissect their profound and often deleterious effects on marine invertebrate physiology and reproduction, and provide robust, field-proven protocols for their study.

Chapter 1: The Ecological Imperative: Diatom-Derived Chemical Warfare

Diatoms, once considered a benign and ideal food source, are now understood to possess a sophisticated and potent activated chemical defense mechanism.[1] This defense is not based on constitutively stored toxins but on the rapid, wound-activated production of PUAs upon cell damage, such as that caused by grazing zooplankton.[2][3]

This process is initiated by the enzymatic cleavage of polyunsaturated fatty acids (PUFAs) by lipoxygenases.[3][4] This cascade results in a family of inhibitory oxylipins, including heptadienal, octadienal, and the highly bioactive decadienal.[4][5] These volatile compounds act as powerful deterrents, not by immediate lethality to the grazer, but by compromising their reproductive fitness, thereby reducing grazing pressure on the diatom population in the long term.[2][3]

Chapter 2: A Spectrum of Activity: Decadienal's Impact on Invertebrate Biology

(2E,4E)-2,4-Decadienal is a pleiotropic agent, exerting a range of cytotoxic and teratogenic effects that disrupt the fundamental processes of life in many marine invertebrates. Its reactivity as an α,β,γ,δ-unsaturated aldehyde allows it to readily interact with biological nucleophiles, leading to widespread cellular and molecular damage.

Reproductive Toxicity: A Generational Threat

The most profound and ecologically significant impact of decadienal is on the reproductive success of invertebrates. This is not a single effect but a multi-pronged assault on the reproductive cycle.

-

Inhibition of Fertilization and Embryogenesis : Exposure to decadienal has been shown to inhibit embryonic development in a variety of broadcast spawning marine invertebrates.[6] This includes the disruption of the earliest and most critical stages of life.

-

Teratogenic Effects : For embryos that do develop, decadienal is a potent teratogen, inducing severe malformations and arresting development.[5][7] Studies on the sea urchin Paracentrotus lividus have demonstrated that decadienal causes the most severe malformations and lowest survival rates compared to other PUAs.[5] This leads to an increase in asymmetrical development, which directly correlates with decreased larval survival.[7]

-

Larval Mortality : Beyond the embryonic stage, decadienal significantly reduces the survival of larval stages of polychaetes (Arenicola marina, Nereis virens) and echinoderms (Asterias rubens, Psammechinus miliaris) at concentrations as low as 0.005 µg/mL.[7] Notably, earlier larval stages are the most vulnerable.[7]

-

Sperm Motility Inhibition : The negative effects begin even before fertilization. Decadienal has been identified as the first diatom aldehyde shown to inhibit sperm motility, directly impairing the fertilization capacity of male gametes.[3]

Cellular and Molecular Mechanisms of Action

The overt toxicity observed in invertebrates is rooted in decadienal's ability to interfere with core cellular processes.

-

Disruption of Mitosis and DNA Replication : In sea urchin embryos, (2E,4E)-2,4-decadienal inhibits cell division with an EC50 of 1.3 µM.[8] It achieves this by disrupting tubulin polymerization, leading to aberrant mitotic spindles.[8] Furthermore, it completely inhibits DNA replication, preventing the progression of the cell cycle.[8]

-

Induction of Apoptosis : At the cellular level, decadienal is a known apoptosis inducer.[6][9] This programmed cell death is a key mechanism behind its cytotoxic effects on embryonic and larval tissues.

-

Induction of a Defensive Response : Organisms are not entirely defenseless. Sea urchins exposed to decadienal activate a suite of "defensome" genes, attempting to counteract the toxic effects.[5][6] This molecular response underscores the significant stress induced by the aldehyde.

Summary of Quantitative Biological Activity

The following table summarizes key quantitative data on the effects of (2E,4E)-2,4-Decadienal on various marine invertebrates, providing a comparative overview for researchers.

| Species | Life Stage | Effect Observed | Concentration / Dose | Source |

| Sphaerechinus granularis | Embryo | Inhibition of cell division (EC50) | 1.3 µM | [8] |

| Psammechinus miliaris | Larva | Increased fluctuating asymmetry | 0.1 - 1.0 µg/mL | [7] |

| Arenicola marina | Larva | Reduced survival | 0.005 µg/mL | [7] |

| Nereis virens | Larva | Reduced survival | 0.005 µg/mL | [7] |

| Asterias rubens | Larva | Reduced survival | 0.01 - 0.1 µg/mL | [7] |

| Paracentrotus lividus | Embryo | Developmental malformations, reduced survival | Not specified, but most potent PUA | [5] |

Chapter 3: Experimental Frameworks for Assessing PUA Bioactivity

To rigorously investigate the effects of this compound or its analogues, standardized and validated bioassays are essential.[10][11] The following protocols are foundational for any research program in this area, designed to provide reproducible and ecologically relevant data.

Protocol 1: Sea Urchin Embryo Teratogenicity Bioassay

This assay is the gold standard for assessing developmental toxicity due to the sea urchin's well-characterized, rapid, and synchronous embryonic development.

Causality : The choice of the sea urchin model is strategic. Its external fertilization allows for precise timing of developmental milestones, and the transparency of the embryos enables direct microscopic observation of morphological defects, providing a clear and quantifiable measure of teratogenicity.[5][12]

Methodology :

-

Gamete Collection : Induce spawning in mature sea urchins (e.g., Paracentrotus lividus) by intracoelomic injection of 0.5 M KCl. Collect eggs and sperm "dry" and store separately.

-

Stock Solution Preparation : Prepare a stock solution of (2E,4E)-2,4-Decadienal in a suitable solvent (e.g., ethanol) and create a serial dilution series to achieve the desired final concentrations in filtered seawater (FSW). A solvent control (FSW with the highest concentration of ethanol used) is mandatory.

-

Fertilization : Assess sperm motility and egg quality. Dilute sperm in FSW and add to a suspension of eggs to achieve >95% fertilization, confirmed by the presence of a fertilization envelope.

-

Exposure : Within 30 minutes post-fertilization, transfer a set number of embryos into multi-well plates containing the prepared aldehyde concentrations and controls.

-

Incubation : Incubate at a constant temperature (e.g., 18-20°C) for 48-72 hours, until control embryos have reached the pluteus larval stage.

-

Endpoint Analysis : Fix the embryos (e.g., with a few drops of 4% paraformaldehyde). Score at least 100 embryos per replicate for developmental stage (e.g., blastula, gastrula, pluteus) and the presence of abnormalities (e.g., delayed development, skeletal malformations, cellular disorganization).

-

Data Analysis : Calculate the percentage of normal and abnormal larvae at each concentration. Determine EC50 (median effective concentration) values using probit analysis.

Protocol 2: Larval Survival Bioassay

This assay quantifies the direct impact of the aldehyde on the fitness and survival of post-embryonic stages.

Causality : Focusing on larval survival provides a different ecological metric than teratogenicity. It assesses the compound's ability to remove individuals from the population post-hatching, which is a critical factor in recruitment success and population dynamics.[7]

Methodology :

-

Larval Culture : Culture larvae of the target species (e.g., polychaete Nereis virens) to the desired developmental stage (e.g., 3-day-old trochophore).

-

Exposure Setup : Prepare test concentrations of the aldehyde in FSW as described above. Aliquot a known number of healthy larvae (e.g., 20-30) into replicate vials for each concentration and control.

-

Incubation : Maintain the vials under controlled conditions for a defined period (e.g., 24, 48, or 96 hours).

-

Survival Assessment : At each time point, count the number of living (motile) versus dead larvae under a dissecting microscope.

-

Data Analysis : Calculate the percentage of survival for each treatment relative to the control. Determine LC50 (median lethal concentration) values for each time point.

Chapter 4: Broader Context and Future Trajectories

The study of (2E,4E)-2,4-decadienal and its analogues extends beyond marine ecology into the realm of drug discovery and development. The potent cytotoxic and anti-proliferative properties demonstrated in invertebrate embryos have also been observed in human cancer cell lines, highlighting their potential as leads for novel therapeutics.[5][13]

Future research should be directed towards:

-

Investigating Mixtures : Diatoms release a cocktail of PUAs. Studies have shown that binary and ternary mixtures of these aldehydes can act synergistically, causing far more severe morphological and molecular effects than individual compounds.[5]

-

Characterizing Analogues : A comprehensive study of this compound is warranted to determine if its bioactivity profile differs from decadienal due to its longer carbon chain and altered lipophilicity. The protocols outlined here provide the direct roadmap for such an investigation.

-

Identifying Molecular Targets : While the effects of these aldehydes are known, the precise molecular targets are not fully elucidated. Understanding how they disrupt DNA replication and tubulin dynamics could open new avenues for drug design.

Conclusion

(2E,4E)-2,4-Decadienal stands as a model compound for a class of highly potent marine infochemicals. Its profound impact on the reproductive biology of marine invertebrates, from gamete viability to larval survival, makes it a key player in shaping marine food web dynamics. For researchers and drug developers, the study of this molecule and its analogues, like this compound, offers a compelling window into the power of chemical ecology and a promising, if challenging, source of novel bioactive compounds. The methodologies provided in this guide offer a robust starting point for unlocking the full biological and therapeutic potential of these double-edged swords of the sea.

References

-

Caldwell, G. S., et al. (2009). Exposure to 2,4-decadienal negatively impacts upon marine invertebrate larval fitness. Marine Ecology Progress Series, 391, 35-46. Available from: [Link]

-

Johnson, J. (2023). Polyunsaturated Aldehyde Production in the Salish Sea: A Survey of Benthic Diatom Producers and the Influence of Coastal Upwelling. Western CEDAR. Available from: [Link]

-

Ruocco, N., et al. (2019). Toxicity of diatom-derived polyunsaturated aldehyde mixtures on sea urchin Paracentrotus lividus development. Scientific Reports, 9(1), 517. Available from: [Link]

-

Raymer, R., & Olson, M. B. (2023). The effects of diatom polyunsaturated aldehydes on embryonic and larval zebrafish (Danio rerio). Western CEDAR. Available from: [Link]

-

Johnson, J., et al. (2024). Widespread Production of Polyunsaturated Aldehydes by Benthic Diatoms of the North Pacific Ocean's Salish Sea. NSF Public Access Repository. Available from: [Link]

-

Briand, J. F. (2009). Marine antifouling laboratory bioassays: an overview of their diversity. Biofouling, 25(4), 297-311. Available from: [Link]

-

Romano, G., et al. (2010). Teratogenic effects of diatom metabolites on sea urchin Paracentrotus lividus embryos. Marine Drugs, 8(4), 950-967. Available from: [Link]

-

Johnson, J., et al. (2025). Inorganic carbon enrichment does not increase production of polyunsaturated aldehydes in a pelagic and benthic diatom. PLOS ONE. Available from: [Link]

-

Raymer, R. (2024). The effects of diatom polyunsaturated aldehydes on embryonic and larval zebrafish (Danio rerio). ResearchGate. Available from: [Link]

-

Hahn, M. E. (2002). Biomarkers and bioassays for detecting dioxin-like compounds in the marine environment. Science of The Total Environment, 289(1-3), 49-69. Available from: [Link]

-

d'Ippolito, G., et al. (2004). The role of complex lipids in the synthesis of bioactive aldehydes of the marine diatom Skeletonema costatum. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1686(1-2), 100-107. Available from: [Link]

-

Hellio, C., & Yebra, D. M. (2009). Laboratory bioassays for screening marine antifouling compounds. Request PDF. Available from: [Link]

-

Diponegoro University. (2024). Bioactive compounds in some marine plants and invertebrates. Available from: [Link]

-

Utami, Y., et al. (2021). Chemical Diversity and Biological Activity of Secondary Metabolites Isolated from Indonesian Marine Invertebrates. Marine Drugs, 19(9), 511. Available from: [Link]

-

PubChem. (2E,4E)-deca-2,4-dienal. Available from: [Link]

-

PubChem. 2,4-Dodecadienal, (2E,4E)-. Available from: [Link]

-

Cutignano, A., et al. (2021). Toxicity Bioassay and Cytotoxic Effects of the Benthic Marine Dinoflagellate Amphidinium operculatum. MDPI. Available from: [Link]

-

Wikipedia. (E,E)-2,4-Decadienal. Available from: [Link]

-

Human Metabolome Database. This compound. Available from: [Link]

-

FooDB. This compound. Available from: [Link]

-

Le, T. Q., et al. (2021). Impact of Marine Chemical Ecology Research on the Discovery and Development of New Pharmaceuticals. Marine Drugs, 19(10), 576. Available from: [Link]

-

Buttino, I., et al. (2004). The Alpha, Beta, Gamma, Delta-Unsaturated Aldehyde 2-trans-4-trans-decadienal Disturbs DNA Replication and Mitotic Events in Early Sea Urchin Embryos. Molecular Biology of the Cell, 15(8), 3659-3671. Available from: [Link]

-

Hu, Y., et al. (2015). Statistical Research on the Bioactivity of New Marine Natural Products Discovered during the 28 Years from 1985 to 2012. Marine Drugs, 13(1), 202-221. Available from: [Link]

-

Boonprab, K., et al. (2019). The proposed pathway for 2(E),4(E)-decadienal and 2(E),4(Z)-decadienal formation in the brown alga, S. angustata from arachidonic acid. ResearchGate. Available from: [Link]

Sources

- 1. mabel.wwu.edu [mabel.wwu.edu]

- 2. Widespread Production of Polyunsaturated Aldehydes by Benthic Diatoms of the North Pacific Ocean’s Salish Sea | NSF Public Access Repository [par.nsf.gov]

- 3. Inorganic carbon enrichment does not increase production of polyunsaturated aldehydes in a pelagic and benthic diatom | PLOS One [journals.plos.org]

- 4. The role of complex lipids in the synthesis of bioactive aldehydes of the marine diatom Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity of diatom-derived polyunsaturated aldehyde mixtures on sea urchin Paracentrotus lividus development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. a2bchem.com [a2bchem.com]

- 7. Exposure to 2,4-decadienal negatively impacts upon marine invertebrate larval fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The alpha, beta, gamma, delta-unsaturated aldehyde 2-trans-4-trans-decadienal disturbs DNA replication and mitotic events in early sea urchin embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Marine antifouling laboratory bioassays: an overview of their diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biomarkers and bioassays for detecting dioxin-like compounds in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mabel.wwu.edu [mabel.wwu.edu]

- 13. Impact of Marine Chemical Ecology Research on the Discovery and Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of (2E,4E)-2,4-Dodecadienal in Mammalian Cells

An In-Depth Technical Guide

Introduction

(2E,4E)-2,4-Dodecadienal is a polyunsaturated fatty aldehyde belonging to the class of medium-chain aldehydes[1]. It is characterized by a 12-carbon chain with conjugated double bonds at the second and fourth positions[1]. This compound occurs naturally and is used as a flavoring agent in various food products, imparting citrus, fatty, and grapefruit notes[1][2]. Beyond its role as a food additive, this compound is also a known byproduct of lipid peroxidation in cell membranes, particularly from the oxidation of polyunsaturated fatty acids[2]. Given its presence in the human diet and its endogenous formation, a thorough understanding of its interaction with mammalian cells is critical for researchers in toxicology, pharmacology, and drug development.

This guide provides a comprehensive analysis of the toxicological profile of this compound, synthesizing current knowledge on its cytotoxicity, induction of oxidative stress, genotoxic potential, and role in apoptosis. We will delve into the underlying mechanisms and present field-proven experimental protocols for their investigation, designed to ensure scientific integrity and reproducibility.

Cytotoxicity Assessment: Quantifying Cellular Viability

The primary indicator of a compound's toxicity is its effect on cell viability and proliferation. This compound has demonstrated cytotoxic effects in various cell models. Studies have shown it can inhibit cell growth, alter cellular viability, and is considered one of the more toxic breakdown products of lipid peroxidation[3]. For instance, it was found to be highly cytotoxic to cultured human endothelial cells[4]. The mechanism often involves its high reactivity as an α,β-unsaturated aldehyde, which can readily form adducts with cellular nucleophiles like proteins and nucleic acids, disrupting their function.

A cornerstone for quantifying these effects is the MTT assay, which measures the metabolic activity of a cell population—a proxy for cell viability[5][6].

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a colorimetric assay based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells[7][8]. The quantity of formazan produced is directly proportional to the number of viable cells[5].

Materials:

-

Mammalian cells of interest (e.g., HUVECs, HepG2)

-

Complete culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[9]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

96-well microplate

-

Multi-channel pipette

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well[9].

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT, forming visible purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals[9]. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes[6].

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[6][9].

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Data Presentation: Cytotoxicity of this compound

The results of an MTT assay are typically used to calculate the IC₅₀ value, the concentration of a compound that inhibits cell viability by 50%.

| Cell Line | Exposure Time (h) | IC₅₀ (µM) | Source |

| HUVECs | 24 | 15.37 | [3] |

| Human Diploid Fibroblasts | 24 | ~9 | [4] |

Workflow Visualization: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Induction of Oxidative and Nitrative Stress

Reactive Oxygen Species (ROS) are highly reactive molecules generated during normal aerobic metabolism[10]. An imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, which can damage lipids, proteins, and DNA[11]. This compound has been shown to induce oxidative and nitrative stress in mammalian cells[3][12]. This is a key mechanism of its toxicity, leading to downstream effects like apoptosis and endothelial dysfunction[3]. The α,β-unsaturated aldehyde structure makes it susceptible to redox reactions that can generate ROS.

Experimental Protocol: Intracellular ROS Detection with DCFH-DA